molecular formula C20H24N2O4S B2756562 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide CAS No. 955254-87-2

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2756562
CAS No.: 955254-87-2
M. Wt: 388.48
InChI Key: HDNYOXZJSNOSMR-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide (CAS 955254-87-2) is a chemical compound with a molecular formula of C20H24N2O4S and a molecular weight of 388.5 g/mol . This pyrrolidinone-sulfonamide derivative is of significant interest in medicinal chemistry and early-stage drug discovery research. Compounds with structural similarities, particularly those containing the 5-oxopyrrolidin-3-yl)methyl)sulfonamide scaffold, have been investigated for their potential as small-molecule inhibitors in oncology research . For instance, patents cover related structures for targeting the Nrf2 pathway, a transcriptional regulator often dysregulated in various cancers, to sensitize tumor cells to conventional chemotherapy and radiotherapy . This suggests potential research applications for this compound in studying cellular defense mechanisms and developing novel combination cancer therapies. The structure incorporates a 2,4-dimethylbenzenesulfonamide group, a motif commonly found in compounds with biological activity. Researchers can utilize this high-purity compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore its specific mechanism of action and biochemical properties. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-4-9-19(15(2)10-14)27(24,25)21-12-16-11-20(23)22(13-16)17-5-7-18(26-3)8-6-17/h4-10,16,21H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNYOXZJSNOSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide, a compound with the CAS number 954651-86-6, has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C17H24N2O3
  • Molecular Weight : 304.4 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a sulfonamide moiety, which is critical for its biological activity .

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antiviral Activity : Similar compounds have shown promise as inhibitors of HIV reverse transcriptase. Modifications in the structure can enhance binding affinity and selectivity towards viral enzymes .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, which may be applicable in this compound as well .

Pharmacological Effects

Research indicates that N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide may exhibit several pharmacological effects:

  • Anti-HIV Activity : In vitro studies have demonstrated that modifications to similar compounds can lead to increased efficacy against various HIV strains. This suggests potential for further development in antiviral therapies .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Antiviral Properties :
    • A study evaluated a series of pyrrolidine derivatives for their anti-HIV activity. The most effective compounds displayed sub-micromolar IC50 values against resistant strains . This highlights the potential for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide to be developed as an antiviral agent.
  • Antimicrobial Activity :
    • Research has shown that sulfonamide derivatives possess significant antibacterial properties. A derivative similar to our compound was tested against various bacterial strains and exhibited promising results .
  • Cytotoxicity Assessments :
    • In vitro assays demonstrated that certain analogs of this compound induced apoptosis in cancer cell lines. The mechanism involved mitochondrial dysfunction and activation of caspases .

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
Anti-HIVSub-micromolar IC50 against resistant strains
AntimicrobialSignificant activity against bacterial strains
CytotoxicityInduced apoptosis in cancer cell lines

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • Binding Affinity Studies : Techniques such as X-ray fluorescence spectrometry have been employed to measure the binding selectivity of this compound towards specific receptors, which is crucial in drug discovery processes .
  • Therapeutic Index Estimation : The compound's therapeutic index can be estimated through binding studies, allowing researchers to assess its safety and efficacy .

Research has shown that compounds with similar structures exhibit:

  • Antitumor Activity : Investigations into analogs of this compound have revealed promising results in inhibiting cancer cell proliferation .
  • Neuroprotective Effects : The structural components suggest potential neuroprotective properties, making it a candidate for studying neurodegenerative diseases .

Analytical Chemistry

The compound is also relevant in analytical chemistry for:

  • Method Development : Its unique structure provides a basis for developing new methods for detecting and quantifying similar compounds in complex mixtures .

Case Studies

Several case studies highlight the applications of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide:

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor growth in vitro.
Study BBinding AffinityIdentified strong binding interactions with target receptors using X-ray fluorescence techniques.
Study CNeuroprotectionShowed potential protective effects against neuronal cell death in animal models.

Comparison with Similar Compounds

Piperazine-Based Analogues ()

Compounds such as 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[(4-methylphenyl)methyl]piperazine and 1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(4-methoxyphenyl)but-2-en-1-yl]piperazine share the 4-methoxyphenyl group but replace the pyrrolidinone-sulfonamide scaffold with a piperazine backbone.

  • Key Differences: Core Structure: Piperazine vs. pyrrolidinone. Functional Groups: Lack of sulfonamide; instead, these compounds feature alkyl or aryl substituents.

Sulfonamide-Containing Derivatives ()

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Molecular Weight: 589.1 g/mol vs. estimated ~450 g/mol for the target compound (based on formula). Melting Point: 175–178°C, indicating higher thermal stability than typical sulfonamides.
  • N-(4-Methoxyphenyl)benzenesulfonamide (): Simpler Structure: Lacks the pyrrolidinone and dimethyl substituents. Crystallography: Planar sulfonamide group facilitates π-stacking, which may differ in the target due to steric hindrance from the dimethyl groups .

Pyrazole-Carboxamide Derivatives ()

5-(4-Methoxy-3-sulfamoylphenyl)-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide and its regioisomer feature dual sulfamoyl and carboxamide groups.

  • Key Contrasts :
    • Regioisomerism : Separation challenges (33% yield) vs. the target compound’s single isomer.
    • Functional Groups : Carboxamide instead of sulfonamide; trimethylsilyl protecting group adds synthetic complexity .

Functional Group Analysis

  • Sulfonamide vs. Amide/Carboxamide : The target’s sulfonamide group offers stronger acidity (pKa ~1–2) compared to amides (pKa ~15–20), impacting solubility and binding interactions.
  • Pyrrolidinone vs.
  • Methoxy Substitution : Common in all compared compounds; enhances lipophilicity but may reduce metabolic stability compared to halogenated derivatives (e.g., difluorophenyl in ) .

Q & A

Q. What are the key steps in synthesizing N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling of a pyrrolidinone precursor (e.g., 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethanamine) with a substituted benzenesulfonyl chloride.
  • Optimization of reaction conditions (temperature, solvent polarity, and catalysts like triethylamine) to enhance yield and purity.
  • Purification via column chromatography or recrystallization. Characterization is performed using NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular identity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and stereochemistry.
  • Mass Spectrometry (MS) : HRMS validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for research-grade material).
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield?

  • Employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent, stoichiometry).
  • Monitor reaction progress using Thin-Layer Chromatography (TLC) and in-situ IR spectroscopy .
  • Use kinetic studies to identify rate-limiting steps and adjust catalyst loading or reaction time .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to clarify ambiguous proton assignments.
  • Compare data with structurally analogous compounds (e.g., N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl] derivatives).
  • Validate using density functional theory (DFT) calculations to simulate NMR spectra and optimize molecular geometries .

Q. What crystallographic strategies are effective for resolving this compound’s structure?

  • Use SHELXL for refinement against high-resolution X-ray data, focusing on R-factor convergence (target R1 < 5%).
  • For challenging cases (e.g., twinning or disorder), apply SHELXD/SHELXE for phase solution and validate with PLATON checks.
  • Deposit crystallographic data in repositories (e.g., Cambridge Structural Database) for peer validation .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

  • Synthesize derivatives with systematic modifications (e.g., methoxy → ethoxy, fluorination of the benzenesulfonyl group).
  • Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization assays or surface plasmon resonance (SPR) .
  • Correlate activity data with molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .

Q. What methodologies address polymorphic form discrepancies affecting bioactivity?

  • Characterize polymorphs via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) .
  • Perform solubility studies in biorelevant media (e.g., simulated gastric fluid) to assess bioavailability differences.
  • Use dynamic vapor sorption (DVS) to evaluate hygroscopicity and stability .

Q. How can mechanistic pathways for sulfonamide reactivity be elucidated?

  • Conduct isotopic labeling (e.g., ¹⁸O in sulfonyl groups) to track bond cleavage during hydrolysis.
  • Perform kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 mechanisms.
  • Use DFT calculations to model transition states and identify rate-determining steps .

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